YL-109 - 36341-25-0

YL-109

Catalog Number: EVT-288252
CAS Number: 36341-25-0
Molecular Formula: C14H11NO2S
Molecular Weight: 257.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YL-109 is an anticancer agent. It inhibits the proliferation of MCF-7 and MDA-MB-231 cells (IC50s = 0.0858 and 4.2 µM, respectively), as well as migration and invasion by MDA-MB-231 cells in vitro. It induces expression of carboxyl terminus of Hsp70-interacting protein (CHIP) in MDA-MB-231 cells in an AHR-dependent manner. YL-109 (1 µM) inhibits MDA-MB-231-derived cancer stem cell (CSC) mammosphere formation. In vivo, YL-109 (15 mg/kg) reduces tumor volume and the number of metastases in an MDA-MB-231 mouse xenograft model.
YL-109 has ability to inhibit breast cancer cell growth and invasiveness in vitro and in vivo. YL-109 repressed the sphere-forming ability and the expression of stem cell markers in MDA-MB-231 mammosphere cultures. YL-109 increased the expression of carboxyl terminus of Hsp70-interacting protein (CHIP), which suppresses tumorigenic and metastatic potential of breast cancer cells by inhibiting the oncogenic pathway. YL-109 induced CHIP transcription because of the recruitment of the aryl hydrocarbon receptor (AhR) to upstream of CHIP gene in MDA-MB-231 cells. Consistently, the antitumor effects of YL-109 were depressed by CHIP or AhR knockdown in MDA-MB-231 cells. YL-109 inhibits cell growth and metastatic potential by inducing CHIP expression through AhR signaling and reduces cancer stem cell properties in MDA-MB-231 cells.

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

Compound Description: 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol is a compound containing a benzothiazole ring system linked to a methoxyphenol moiety. The crystal structure of this compound reveals an almost planar benzothiazole ring system with a dihedral angle of 1.23(9)° to the benzene ring []. An intramolecular O—H⋯N hydrogen bond stabilizes the molecular conformation, forming an S(6) ring motif.

2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol

Compound Description: 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol exists as a P21/c polymorph, differing from its previously reported P21/n polymorph []. This compound features a benzothiazole ring connected to a methoxyphenol group through an iminomethyl bridge.

N-(1,3-benzothiazol-2-yl)benzamide and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide

Compound Description: These heterocyclic organic compounds are synthesized through the benzoylation of 2-aminobenzothiazole []. They exhibit nonlinear optical properties and have been investigated for potential applications in areas like optics and electronics.

Synthesis Analysis

The synthesis of YL-109 involves several key steps that utilize classical organic chemistry techniques. While specific detailed methodologies may vary, the general approach includes:

  1. Starting Materials: The synthesis typically initiates from readily available precursors that undergo various reactions to form the target compound.
  2. Reactions: Common synthetic methods include:
    • Reductive amination, which involves the reaction of aldehydes or ketones with amines in the presence of reducing agents.
    • Alkylation reactions using halides or other electrophiles to introduce additional functional groups.
    • Cyclization processes that may occur under acidic or basic conditions to form cyclic structures.

For example, a reported synthesis pathway for related compounds includes the use of benzylamine and diketones, followed by reduction and alkylation steps to yield various amine derivatives .

Molecular Structure Analysis

YL-109's molecular structure can be characterized by its unique arrangement of atoms, which includes:

  • Core Structure: The compound features a thiazole ring fused with an oxadiazole moiety, contributing to its biological activity.
  • Functional Groups: The presence of amine and sulfonamide groups enhances its solubility and reactivity.
  • Three-Dimensional Configuration: Crystal structure analysis using techniques such as X-ray diffraction can provide insights into bond lengths, angles, and molecular packing in solid-state forms .

Relevant Data

  • Molecular Weight: Approximately 373.42 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but is typically around 321–325 K.
Chemical Reactions Analysis

YL-109 participates in several chemical reactions that are crucial for its biological activity:

  1. Proinflammatory Pathway Inhibition: Studies have shown that YL-109 can inhibit the activation of proinflammatory cytokines, thereby reducing inflammation in models of sepsis .
  2. Cell Signaling Modulation: The compound has been observed to affect signaling pathways such as the ERK/AP-1 axis, which plays a significant role in cellular responses to stress and inflammation .
  3. Reactive Oxygen Species Scavenging: YL-109 may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress-induced damage.
Mechanism of Action

The mechanism of action for YL-109 involves multiple pathways:

  1. Inhibition of Cytokine Release: By modulating intracellular signaling cascades, YL-109 effectively reduces the secretion of proinflammatory cytokines during septic responses.
  2. Regulation of Apoptosis: The compound influences apoptotic pathways, particularly through the upregulation of cellular inhibitors like CHIP (C terminus of Hsp70-interacting protein), which helps prevent excessive cell death during inflammation .
  3. Impact on Cellular Metabolism: YL-109 may alter metabolic pathways within cells, enhancing their resilience against stressors.
Physical and Chemical Properties Analysis

YL-109 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture to maintain integrity.
  • Reactivity: Exhibits reactivity typical of compounds containing amine and sulfonamide functionalities, allowing for further derivatization if needed.

Relevant Data

  • pH Stability Range: Typically stable between pH 4 to 7.
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, which can influence bioavailability.
Applications

YL-109 has several potential scientific applications:

  1. Antitumor Activity: Research indicates that YL-109 shows promise as an antitumor agent, potentially effective against various cancer cell lines.
  2. Anti-inflammatory Therapeutics: Its ability to modulate inflammatory responses positions it as a candidate for treating conditions like sepsis and other inflammatory diseases .
  3. Research Tool: As a novel compound with unique properties, YL-109 can serve as a valuable tool in biochemical research aimed at understanding inflammatory processes and cell signaling mechanisms.
Introduction

Breast Cancer Heterogeneity and Unmet Therapeutic Needs

Breast cancer (BC) exemplifies profound molecular and phenotypic heterogeneity, manifesting as distinct subtypes with divergent clinical behaviors and therapeutic responses. The four primary molecular subtypes—luminal A, luminal B, HER2-enriched, and triple-negative breast cancer (TNBC)—differ in receptor expression (estrogen [ER], progesterone [PR], HER2), aggressiveness, and prognosis [5] [10]. TNBC, characterized by the absence of ER, PR, and HER2, represents ~15% of cases but exhibits the worst survival outcomes due to rapid metastasis, limited therapeutic targets, and resistance to conventional chemotherapy [6] [9]. This subtype frequently overexpresses basal markers (e.g., cytokeratin 5/6) and is enriched in younger patients and those of African descent, highlighting demographic-linked biological disparities [4] [10].

Intratumoral heterogeneity further complicates treatment efficacy. Within a single tumor, subpopulations of breast cancer stem cells (BCSCs) drive recurrence, metastasis, and therapy resistance through enhanced self-renewal and differentiation capacities. BCSCs, identifiable by markers like CD44+/CD24− and ALDH1 activity, constitute ~0.1–1% of tumor mass but evade standard therapies targeting rapidly dividing cells [5]. For TNBC, which shares transcriptional profiles with BCSCs, this resilience is particularly pronounced [6]. Consequently, despite advances in targeted agents (e.g., PARP inhibitors for BRCA-mutated BC), TNBC lacks preferred molecular therapies, underscoring the urgent need for agents targeting oncogenic drivers and BCSC populations.

Table 1: Molecular Subtypes of Breast Cancer and Therapeutic Challenges

SubtypeReceptor StatusPrevalence (%)Key Clinical Challenges
Luminal AER+/PR+, HER2−, low Ki-6740–50Endocrine resistance in advanced cases
Luminal BER+/PR+, HER2±, high Ki-6720–30Variable chemo-sensitivity; HER2-targeting nuances
HER2-enrichedHER2+, ER−/PR−15–20Resistance to anti-HER2 agents
Triple-negative (TNBC)ER−/PR−/HER2−12–17Lack of targeted therapies; BCSC-driven recurrence

Data synthesized from [5] [10].

Emergence of Small-Molecule Antitumor Agents in Precision Oncology

Precision oncology leverages molecular profiling to match tumors with targeted therapies, minimizing off-target effects. Early successes include monoclonal antibodies (e.g., trastuzumab for HER2+) and kinase inhibitors (e.g., lapatinib), guided by companion diagnostics detecting specific biomarkers [1]. However, these approaches primarily address oncogene-addicted cancers, leaving tumors without actionable mutations—like most TNBCs—underserved.

Small-molecule antitumor agents offer advantages in this landscape: high tissue penetrance, oral bioavailability, and capacity to modulate intracellular targets, including transcription factors and ubiquitin ligases. Benzothiazoles represent a promising class, exemplified by Phortress (a 2-(4-amino-3-methylphenyl)benzothiazole prodrug), which completed Phase I trials for ER+ BC. Its activity is mediated by aryl hydrocarbon receptor (AhR)-dependent induction of cytochrome P450 enzymes, triggering DNA damage [6] [9]. However, Phortress shows limited efficacy in ER− models, prompting the development of structurally optimized analogs like YL-109 (2-(4-hydroxy-3-methoxyphenyl)-benzothiazole). Unlike predecessors, YL-109 exhibits potent activity against both ER+ and ER− BC cells, positioning it as a candidate for heterogeneous TNBC [6] [9].

Computational drug design further accelerates this field. Hybrid pharmacophore strategies—merging scaffolds of distinct bioactive molecules (e.g., thiazole, benzylidene, phenol)—yield compounds with multitarget capabilities. For example, copper-thiazolyl complexes inhibit topoisomerase I and tubulin in BC models [3] [7]. YL-109 exemplifies this trend, integrating a methoxyphenol moiety to enhance AhR binding and antitumor breadth.

Table 2: Evolution of Benzothiazole-Based Antitumor Agents

CompoundKey Structural FeaturesPrimary MechanismClinical Stage
Phortress4-Amino-3-methylphenyl, fluorinatedAhR-mediated CYP1A1 activation → DNA damagePhase I completed
YL-1094-Hydroxy-3-methoxyphenylAhR-dependent CHIP induction → oncoprotein degradationPreclinical
Capivasertib*AZD5363 (non-benzothiazole; for comparison)AKT1/PI3K inhibitionPhase III (TNBC)

Included as a benchmark for non-benzothiazole small molecules in TNBC [7].

Molecular Targets and Rationale for YL-109

YL-109’s design addresses two critical TNBC vulnerabilities: oncoprotein stability and BCSC plasticity. Its core mechanism involves inducing the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase that tags oncoproteins (e.g., hypoxia-inducible factor-1α [HIF-1α], nuclear factor-κB [NF-κB]) for proteasomal degradation. CHIP is underexpressed in aggressive BCs, correlating with poor prognosis [6] [9]. YL-109 elevates CHIP transcription via aryl hydrocarbon receptor (AhR) activation—a pathway distinct from environmental toxins like dioxin. Upon binding YL-109, cytosolic AhR translocates to the nucleus, dimerizes with ARNT, and binds dioxin-response elements (DREs) upstream of the CHIP gene, increasing its expression [6] [9].

This dual targeting (AhR→CHIP) disrupts multiple protumorigenic pathways:

  • Oncoprotein degradation: CHIP ubiquitinates metastasis-promoting factors (e.g., SNAIL, Twist), reducing invasiveness [9].
  • BCSC suppression: YL-109 downregulates stemness markers (OCT4, NANOG) and inhibits mammosphere formation, eradicating therapy-resistant reservoirs [6].
  • Metabolic reprogramming: AhR activation opposes Warburg metabolism, synergizing with CHIP’s inhibition of HIF-1α [6].

Table 3: YL-109’s Multimodal Antitumor Signaling

TargetBiological FunctionEffect of YL-109
AhRLigand-activated transcription factorDirect activation → nuclear translocation and DRE binding
CHIPE3 ubiquitin ligaseTranscriptional induction → enhanced oncoprotein degradation
HIF-1α/NF-κBPro-survival transcription factorsCHIP-mediated ubiquitination and degradation
OCT4/NANOGStemness transcription factorsDownregulation via AhR-CHIP axis

Data derived from mechanistic studies in [6] [9].

Properties

CAS Number

36341-25-0

Product Name

YL-109

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-methoxyphenol

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3

InChI Key

KRVBOHJNAFQFPW-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-hydroxy-3-methoxyphenyl)benzothiazole
YL-109

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.